2-(5-bromo-2-furyl)-5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazole
Overview
Description
2-(5-bromo-2-furyl)-5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazole is a heterocyclic compound that features a unique combination of a brominated furan ring and a triethoxy-substituted phenyl ring connected through an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-2-furyl)-5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazole typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the bromination of 2-furylcarboxaldehyde using bromine in the presence of a suitable solvent like acetic acid.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is formed by reacting the brominated furan with hydrazine hydrate to form a hydrazone intermediate, which is then cyclized using a dehydrating agent such as phosphorus oxychloride.
Coupling with Triethoxyphenyl Group: The final step involves coupling the oxadiazole intermediate with 3,4,5-triethoxybenzoyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Amine derivatives of the oxadiazole ring.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(5-bromo-2-furyl)-5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit antimicrobial, antifungal, or anticancer activities due to its ability to interact with biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(5-bromo-2-furyl)-5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The oxadiazole ring can act as a bioisostere for amides, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(5-bromo-2-furyl)-5-phenyl-1,3,4-oxadiazole: Lacks the triethoxy groups, which may affect its solubility and reactivity.
2-(5-chloro-2-furyl)-5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazole: Substitution of bromine with chlorine can alter the compound’s reactivity and biological activity.
2-(5-bromo-2-thienyl)-5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazole: Replacement of the furan ring with a thiophene ring can impact the electronic properties and stability.
Uniqueness
The presence of the triethoxyphenyl group in 2-(5-bromo-2-furyl)-5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazole imparts unique solubility and reactivity characteristics, making it distinct from other similar compounds
Properties
IUPAC Name |
2-(5-bromofuran-2-yl)-5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O5/c1-4-22-13-9-11(10-14(23-5-2)16(13)24-6-3)17-20-21-18(26-17)12-7-8-15(19)25-12/h7-10H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGFQGSHOFSQCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)C3=CC=C(O3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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